Cas no 461673-90-5 ((2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

(2Z,5Z)-5-(2-Chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one is a structurally distinct thiazolidinone derivative characterized by a conjugated imino and methylidene framework. Its unique molecular architecture, featuring a 2-chlorophenyl and 4-hydroxyphenyl substitution, enhances its potential as a bioactive scaffold in medicinal chemistry. The compound exhibits notable electronic and steric properties due to the presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups, which may influence its reactivity and binding affinity. This structure suggests utility in pharmacological research, particularly in the development of enzyme inhibitors or antimicrobial agents. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in heterocyclic chemistry. Analytical characterization confirms high purity and stability under standard conditions.
(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one structure
461673-90-5 structure
商品名:(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
CAS番号:461673-90-5
MF:C16H11ClN2O2S
メガワット:330.788741350174
CID:6399884
PubChem ID:135658041

(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
    • AKOS005656352
    • (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
    • (2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
    • 461673-90-5
    • AKOS002680178
    • AB00672455-01
    • (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
    • F0750-0336
    • AKOS002207347
    • 4(5H)-Thiazolone, 5-[(2-chlorophenyl)methylene]-2-[(4-hydroxyphenyl)amino]-
    • インチ: 1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)
    • InChIKey: YZLLRDXISMLWFO-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC2=CC=CC=C2Cl)C(=O)N=C1NC1=CC=C(O)C=C1

計算された属性

  • せいみつぶんしりょう: 330.0229765g/mol
  • どういたいしつりょう: 330.0229765g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 87Ų

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • ふってん: 527.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.90±0.26(Predicted)

(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0750-0336-20μmol
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0750-0336-4mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0750-0336-10mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0750-0336-15mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0750-0336-3mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0750-0336-2mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0750-0336-2μmol
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0750-0336-5mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0750-0336-30mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0750-0336-25mg
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-90-5 90%+
25mg
$109.0 2023-05-17

(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one 関連文献

(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-oneに関する追加情報

Introduction to (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one (CAS No. 461673-90-5)

Compound with the chemical name (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one (CAS No. 461673-90-5) represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a thiazolidinone core adorned with chlorophenyl and hydroxyphenyl substituents, positions it as a promising candidate for further exploration in drug discovery and development.

The molecular framework of (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The thiazolidinone ring is a well-known scaffold in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding interactions with biological targets. The presence of the 2-chlorophenyl group introduces a lipophilic character to the molecule, enhancing its ability to cross biological membranes, while the 4-hydroxyphenyl moiety provides a site for hydrogen bonding and potential interactions with hydrophilic residues in protein binding pockets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and modes of interaction of this compound with various biological targets. Studies suggest that (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory pathways. The chlorophenyl group has been shown to modulate the electronic properties of the molecule, influencing its binding affinity and selectivity towards specific targets.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that it possesses antioxidant properties, potentially making it useful in the development of treatments for oxidative stress-related disorders. Additionally, the hydroxyphenyl group may contribute to its ability to interact with transcription factors involved in cell signaling pathways. These interactions could have implications for the development of novel therapeutic strategies targeting various diseases.

The synthesis of (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one presents a challenge due to the complexity of its molecular structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Advances in transition metal-catalyzed reactions have enabled the efficient construction of the thiazolidinone ring system, while palladium-catalyzed cross-coupling reactions have been utilized to introduce the aromatic substituents.

The pharmacokinetic properties of this compound are also of great interest. Preliminary data suggest that it exhibits good oral bioavailability and moderate metabolic stability, making it a viable candidate for further development into an oral therapeutic agent. Further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile and to identify any potential drug-drug interactions.

The potential therapeutic applications of (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one are broad and varied. Given its structural similarity to known bioactive molecules, it may find utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antioxidant properties suggest potential applications in neurodegenerative disorders where oxidative stress plays a significant role.

Ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency and selectivity while minimizing any potential side effects. By leveraging structure-based drug design principles and high-throughput screening technologies, researchers aim to identify analogs with improved pharmacological profiles. The integration of artificial intelligence (AI) tools into drug discovery processes has also accelerated the identification of novel derivatives with enhanced biological activity.

The regulatory landscape for new pharmaceutical compounds is stringent but well-established. To advance towards clinical development, (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one will need to undergo rigorous preclinical testing to demonstrate safety and efficacy. This includes toxicology studies to assess potential long-term effects as well as clinical trials involving human subjects. Collaborations between academic institutions and pharmaceutical companies are essential for navigating these regulatory hurdles efficiently.

The economic implications of developing new therapeutics based on compounds like (2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one cannot be overstated. Pharmaceutical innovation drives progress in healthcare by providing new treatment options for patients suffering from various diseases. Investment in research and development is crucial for maintaining a pipeline of novel drugs that can address unmet medical needs globally.

In conclusion,(2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one (CAS No. 461673-90-5) represents a promising area of investigation in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique molecular structure combined with preliminary evidence of biological activity positions it as a valuable candidate for further exploration through both experimental and computational approaches.

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